

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine

Cat. No.: B3428293

[Get Quote](#)

Authoritative Reference for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 6863-73-6 provided in the initial topic request corresponds to the chemical 3-chloropyrazin-2-amine. This guide focuses on the chemical name provided, Benzenamine, 4,4'-methylenebis[2,6-dimethyl-], for which the correct CAS number is 4073-98-7. This document is intended for informational purposes for research and development professionals. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.

Executive Summary

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-dimethylaniline), a diamine compound of significant interest in polymer chemistry and material science. This document consolidates key information on its chemical and physical properties, safety and handling protocols, and detailed synthesis methodologies. While the primary applications of this compound are in industrial polymer formulations, this guide also explores its known biological effects to provide a complete profile for the scientific community.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylaniline) is a solid organic compound. The following tables summarize its key quantitative properties.

Identifier	Value	Source(s)
Chemical Name	4,4'-Methylenebis(2,6-dimethylaniline)	
CAS Number	4073-98-7	[1]
Molecular Formula	C ₁₇ H ₂₂ N ₂	[1]
Synonyms	Benzenamine, 4,4'-methylenebis[2,6-dimethyl-	
Property	Value	Source(s)
Molecular Weight	254.37 g/mol	[1]
Melting Point	121-123 °C	
Appearance	White to faint beige solid	
Solubility	Insoluble in water. Soluble in benzene, ether, carbon disulfide, and acids. Slightly soluble in alcohol.	[2]

Safety and Handling

4,4'-Methylenebis(2,6-dimethylaniline) is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Classification	Description	Source(s)
Acute Toxicity (Oral)	Harmful if swallowed.	
Skin Irritation	May cause skin irritation.	[1]
Eye Irritation	May cause eye irritation.	
Mutagenicity	Has been shown to be mutagenic.	[1]

Personal Protective Equipment (PPE):

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
- Hand Protection: Wear chemical-resistant gloves.
- Respiratory Protection: Use a NIOSH-approved respirator when exposure limits are exceeded or if irritation or other symptoms are experienced.

First Aid Measures:

- After inhalation: Move person into fresh air.
- After skin contact: Wash off with soap and plenty of water.
- After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
- After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

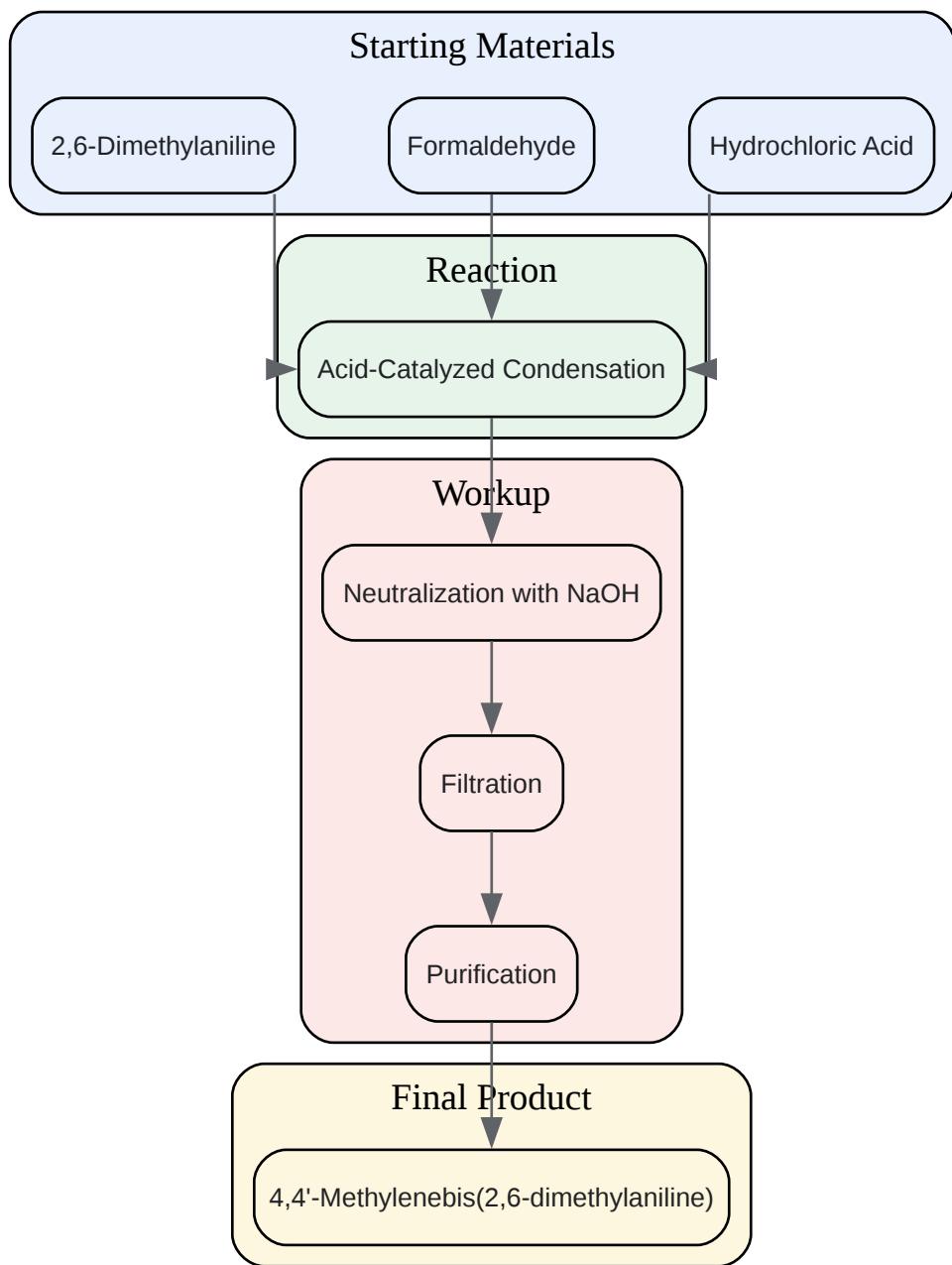
Experimental Protocols

Synthesis of 4,4'-Methylenebis(2,6-dimethylaniline)

A common method for the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) involves the condensation reaction of 2,6-dimethylaniline with formaldehyde in the presence of an acid catalyst, followed by neutralization.

Materials:

- 2,6-dimethylaniline
- Formaldehyde (formalin solution)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Toluene


- Diethyl carbonate
- Dimethyl sulfoxide (DMSO)

Procedure 1: Condensation with Formalin

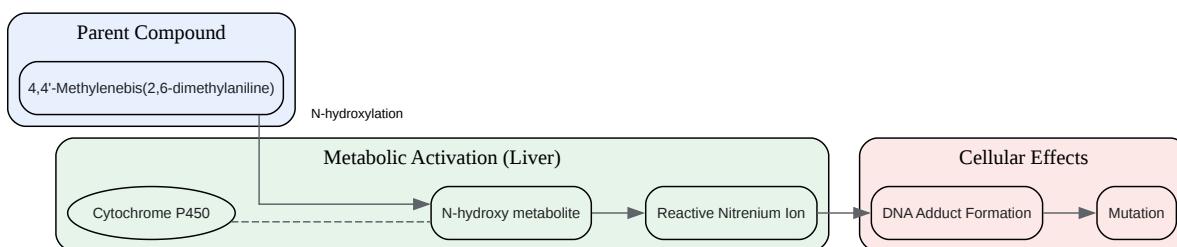
- In a reaction vessel under a nitrogen atmosphere, 2,6-diethylaniline is reacted with hydrochloric acid to form 2,6-diethylaniline hydrochloride.
- Formalin is then added dropwise to the solution to initiate the condensation reaction.
- After the reaction is complete, the mixture is neutralized with liquid caustic soda.
- The resulting product, 4,4'-methylene-bis-(2,6-diethylaniline), is then separated by water filtration.

Procedure 2: Reaction with Dimethylsulfoxide

- A mixture of 2,6-dimethylaniline hydrochloride and diethyl carbonate is heated in a reaction vessel.
- Dimethylsulfoxide is then added to the stirred mixture.
- The resulting crystalline precipitate is filtered.
- The product is then purified, for example, by Kugel-rohr distillation and crystallization from isopropanol to yield 4,4'-methylenebis-(2,6-dimethylaniline).[\[3\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for 4,4'-Methylenebis(2,6-dimethylaniline).


Biological Activity and Signaling Pathways

Detailed studies on the specific biological signaling pathways of 4,4'-Methylenebis(2,6-dimethylaniline) are limited. However, it has been reported to be mutagenic.^[1] The genotoxicity of related dimethylanilines is thought to occur through metabolic activation.

The proposed mechanism for the genotoxicity of dimethylanilines involves:

- Metabolic Activation: The parent compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of N-hydroxy metabolites.
- Formation of Reactive Intermediates: These N-hydroxy metabolites can be further activated to form reactive nitrenium ions.
- DNA Adduct Formation: The highly reactive nitrenium ions can then bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.

It is important to note that much of the detailed toxicological and carcinogenic data available is for structurally related but distinct compounds such as 4,4'-Methylenebis(2-chloroaniline) (MOCA) and 2,6-dimethylaniline. Extrapolation of these findings to 4,4'-Methylenebis(2,6-dimethylaniline) should be done with caution and further specific studies are warranted.

[Click to download full resolution via product page](#)

Proposed metabolic activation and genotoxicity pathway.

Applications in Research and Development

The primary application of 4,4'-Methylenebis(2,6-dimethylaniline) is as a curing agent or chain extender in the production of high-performance polymers, such as polyurethanes and epoxy resins. Its rigid structure and the presence of two amine groups allow it to form strong cross-

links, enhancing the thermal and mechanical properties of the resulting polymers. In a research context, it is valuable for developing novel polymers with tailored properties for demanding applications in the aerospace and automotive industries.^[4]

Conclusion

4,4'-Methylenebis(2,6-dimethylaniline) is a versatile diamine with important applications in material science. This guide has provided a detailed overview of its chemical and physical properties, safety considerations, and synthesis methods. While data on its specific biological signaling pathways are not extensive, its known mutagenicity warrants careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound. Careful handling and further investigation. This document serves as a foundational resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-Methylenebis(2,6-dimethylaniline) | 4073-98-7 | FM147042 [biosynth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 4. 4,4'-Methylenebis[2,6-diethylaniline] | C21H30N2 | CID 83656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3428293#cas-number-6863-73-6-properties\]](https://www.benchchem.com/product/b3428293#cas-number-6863-73-6-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com